4-Fluorobenzaldehyde

Beschreibung

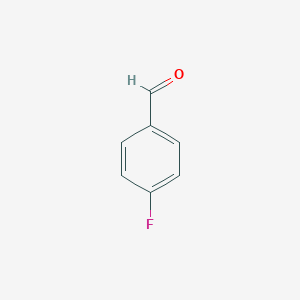

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038756 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-57-4 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8681893GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde that serves as a critical building block in organic synthesis. Its unique properties, imparted by the presence of a fluorine atom at the para position of the benzaldehyde ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The fluorine substitution can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to drug candidates with enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of a key pharmaceutical inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO | [1][4] |

| Molecular Weight | 124.11 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Characteristic aromatic aldehyde odor | [4] |

| Melting Point | -10 °C | [1][5] |

| Boiling Point | 181 °C at 760 mmHg | [1][6] |

| Density | 1.157 g/mL at 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | 1.521 | [5][7] |

| Vapor Pressure | 19 hPa at 70 °C | [8][9] |

| Flash Point | 56 °C (closed cup) | [4][6] |

Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Solubility in Water | Slightly soluble/immiscible | [2][4][10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform, and methanol | [2][4][8][10] |

| LogP (Octanol/Water) | 1.54 | [11] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | CDCl₃ | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | [2] |

| ¹³C NMR | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | [2] |

| ¹⁹F NMR | CDCl₃ | -102.4 | [2] |

Other Spectroscopic Data

| Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | The spectrum conforms to the structure of this compound, with characteristic peaks for the aldehyde C-H and C=O stretches, as well as C-F and aromatic C-H and C=C vibrations. | [12] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 124. Key fragments at m/z 123 (loss of H), 95 (loss of CHO), and 75. | [7][13] |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule. | [14] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical and spectral properties of this compound.

Determination of Melting Point

The melting point of this compound, being a low-melting solid/liquid at room temperature, can be determined using a standard melting point apparatus with a cooling stage or by a cryostatic method.

Methodology:

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

Determination: The sample is cooled until it solidifies. The temperature is then slowly increased (e.g., 1-2 °C/min) while observing the sample.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated in a heating mantle.

-

Data Recording: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are obtained using a standard NMR spectrometer.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

For ¹³C NMR , a proton-decoupled spectrum is acquired. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

For ¹⁹F NMR , the spectrum is acquired and referenced to an external or internal standard.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Background Spectrum: A background spectrum of the empty sample holder is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Application in Drug Discovery: Synthesis of a p38 MAPK Inhibitor

This compound is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of UR-13756, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.[1][5][6][15] The p38 MAPK signaling pathway is implicated in inflammatory diseases, making its inhibitors promising therapeutic agents.

The synthesis of UR-13756 involves a multi-component reaction where this compound is one of the crucial reactants.[1][6]

References

- 1. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound(459-57-4) 13C NMR [m.chemicalbook.com]

- 5. This compound | 459-57-4 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. scribd.com [scribd.com]

- 11. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 12. This compound, 98+% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound CAS 459-57-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzaldehyde (4-FB), a halogenated aromatic aldehyde, is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its chemical properties and reactivity are a direct consequence of its unique molecular structure, where a fluorine atom and a formyl group are positioned para to each other on a benzene ring.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Molecular Structure and Geometry

This compound, with the chemical formula C₇H₅FO, consists of a planar benzene ring substituted with a formyl (-CHO) group and a fluorine (-F) atom at the C1 and C4 positions, respectively.[1] The presence of the electronegative fluorine atom and the electron-withdrawing formyl group significantly influences the electronic distribution and geometry of the aromatic ring.[1] The molecule's overall planarity is a key feature, arising from the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl carbon.

Computational studies and spectroscopic analyses provide precise data on the molecule's geometry. The bond lengths and angles deviate slightly from those of unsubstituted benzene and benzaldehyde due to the electronic effects of the substituents.

Data Presentation: Molecular Geometry

The following table summarizes key geometric parameters for this compound derived from computational chemistry.

| Parameter | Value | Description |

| Bond Lengths | ||

| C=O | ~1.21 Å | Carbonyl double bond in the formyl group. |

| C-F | ~1.35 Å | Carbon-Fluorine single bond. |

| C-C (aromatic) | ~1.39 - 1.41 Å | Bonds within the benzene ring. |

| C-C (ring to CHO) | ~1.48 Å | Bond connecting the ring to the aldehyde. |

| C-H (aldehyde) | ~1.11 Å | Aldehydic carbon-hydrogen bond. |

| C-H (aromatic) | ~1.08 Å | Aromatic carbon-hydrogen bonds. |

| Bond Angles | ||

| C-C-O (aldehyde) | ~124° | Angle within the formyl group. |

| C-C-H (aldehyde) | ~116° | Angle within the formyl group. |

| C-C-F | ~118° | Angle at the point of fluorine substitution. |

| C-C-C (aromatic) | ~118° - 121° | Internal angles of the benzene ring. |

Electronic Structure and Bonding

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The electronic properties are governed by the interplay of inductive and resonance effects of the two substituents.

-

Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and influencing the entire σ-framework.[1] The oxygen atom in the carbonyl group also contributes a significant -I effect.

-

Resonance Effect: The fluorine atom possesses lone pairs that can be delocalized into the benzene ring's π-system, creating a weak electron-donating resonance effect (+R). Conversely, the formyl group is a strong deactivating group, withdrawing electron density from the π-system through a powerful -R effect.

The dominant -R effect of the aldehyde group, combined with the -I effect of both substituents, renders the aromatic ring electron-deficient, which is crucial for its reactivity profile.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the various stretching and bending modes of the molecule's covalent bonds.[4] The key diagnostic peaks in the IR and Raman spectra confirm the presence of the principal functional groups.[5] A vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in polarizability.[6]

Data Presentation: Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity (IR) | Intensity (Raman) |

| ~3080 - 3050 | Aromatic C-H Stretch | Medium-Weak | Strong |

| ~2860 / ~2760 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Weak | Medium |

| ~1705 | C=O Stretch (Carbonyl) | Very Strong | Strong |

| ~1600, ~1585 | Aromatic C=C Stretch | Strong | Strong |

| ~1230 | C-F Stretch | Strong | Weak |

| ~1200 | C(ring)-CHO Stretch | Strong | Medium |

| ~840 | C-H Out-of-Plane Bend (para-disubstitution) | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within the molecule.[7]

Data Presentation: NMR Chemical Shifts and Coupling Constants

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~9.97[8] | Singlet (s) | - | Aldehydic proton (-CH O) |

| ~7.90[8] | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 | Protons ortho to -CHO (H2, H6) | |

| ~7.22[8] | Triplet (t) | J(H,H) ≈ J(H,F) ≈ 8.8 | Protons ortho to -F (H3, H5) | |

| ¹³C | ~190.5[8] | Doublet (d) | ⁴J(C,F) ≈ 3.8 | Carbonyl carbon (-C HO) |

| ~166.5[8] | Doublet (d) | ¹J(C,F) ≈ 257 | C4 (Carbon attached to F) | |

| ~132.8[8] | Singlet (s) | - | C1 (Carbon attached to CHO) | |

| ~132.2[8] | Doublet (d) | ³J(C,F) ≈ 9.7 | C2, C6 (Carbons ortho to CHO) | |

| ~116.4[8] | Doublet (d) | ²J(C,F) ≈ 22.3 | C3, C5 (Carbons ortho to F) | |

| ¹⁹F | ~-102.4[8] | Multiplet | - | Fluorine atom |

Note: NMR data is typically acquired in CDCl₃. Values may vary slightly based on solvent and instrument frequency.

Experimental Protocols

Reproducible experimental methods are critical for synthesis and analysis.

Synthesis of this compound via Halogen Exchange

This protocol describes a common laboratory-scale synthesis from 4-chlorobenzaldehyde.[9][10]

Methodology:

-

Apparatus: A 50 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.[9]

-

Reagents: The flask is charged with 7.0 g of 4-chlorobenzaldehyde, 4.4 g of spray-dried potassium fluoride, 2.1 g of tetraphenylphosphonium bromide, and 1.3 g of 18-crown-6.[9]

-

Reaction: The flask is immersed in a pre-heated oil bath maintained at 230°C. The mixture is stirred vigorously for 4.5 hours.[9]

-

Workup: After the reaction period, the mixture is allowed to cool to room temperature. 50 mL of dichloromethane is added to dilute the mixture.[9]

-

Isolation: The solid salts are removed by filtration. The dichloromethane is removed from the filtrate by rotary evaporation.[9]

-

Purification: The crude residue is purified by vacuum distillation, collecting the fraction boiling at 71-74°C at 15 Torr to yield pure this compound.[9]

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for sample preparation and data acquisition.

Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of liquid this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) may be added. Gently swirl the vial until the sample is fully dissolved.

-

Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Analysis: Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra to confirm the molecular structure.

References

- 1. CAS 459-57-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. nuance.northwestern.edu [nuance.northwestern.edu]

- 7. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Fluorobenzaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-Fluorobenzaldehyde. Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are provided for each analytical technique, and the data is summarized in clear, tabular formats for ease of reference and comparison. A logical workflow for the spectroscopic analysis of such compounds is also visually represented.

Introduction

This compound is an important aromatic aldehyde that serves as a versatile building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the fluorine atom at the para position, make it a valuable precursor in the development of novel bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to be a definitive resource for the NMR, IR, and MS data of this compound.

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are diagnostic of its molecular structure.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The data presented was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.97 | s | - | Aldehydic proton (-CHO) |

| 7.98 – 7.85 | m | - | 2 Aromatic protons (ortho to -CHO) |

| 7.26 – 7.16 | m | - | 2 Aromatic protons (meta to -CHO) |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant. The data was acquired in CDCl₃.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 190.5 | s | - | Carbonyl carbon (C=O) |

| 166.5 | d | 256.7 | Aromatic carbon attached to F (C-F) |

| 132.8 | d | 9.5 | Aromatic carbons (ortho to -CHO) |

| 132.2 | d | 9.7 | Aromatic carbon (ipso to -CHO) |

| 116.4 | d | 22.3 | Aromatic carbons (meta to -CHO) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-F stretching |

| ~840 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 124 | 93.3 | Molecular ion [M]⁺ |

| 123 | 100.0 | [M-H]⁺ |

| 95 | 91.7 | [M-CHO]⁺ |

| 75 | 44.7 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16-32, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering from approximately -1 to 11 ppm.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

3.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is recommended for routine spectra.[6]

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

-

Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation and Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples.

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.[7]

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min, and hold at 250 °C for 5 minutes.[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, a critical reagent in modern organic synthesis. The tabulated NMR, IR, and MS data, coupled with detailed experimental protocols, offer a practical reference for scientists engaged in research and development. The presented information is intended to facilitate the accurate identification and characterization of this compound, thereby supporting the advancement of chemical and pharmaceutical sciences.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. sc.edu [sc.edu]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorobenzaldehyde. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document details the spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aldehyde regions. The para-substitution pattern of the benzene ring results in a symmetrical spectrum for the aromatic protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aldehydic-H | 9.97 | Singlet (s) | 1H |

| Aromatic-H (ortho to CHO) | 7.98 – 7.85 | Multiplet (m) | 2H |

| Aromatic-H (meta to CHO) | 7.26 – 7.16 | Multiplet (m) | 2H |

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is notable for the characteristic downfield shift of the carbonyl carbon and the carbon-fluorine couplings, which are diagnostic for the presence and position of the fluorine atom.

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C=O | 190.5 | Singlet (s) | - |

| C-F | 166.5 | Doublet (d) | 256.7 |

| C-CHO | 132.8 | Doublet (d) | 9.5 |

| CH (ortho to CHO) | 132.2 | Doublet (d) | 9.7 |

| CH (meta to CHO) | 116.4 | Doublet (d) | 22.3 |

Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃.[1]

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or brief sonication.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): Approximately 4 seconds.

-

Relaxation Delay (D1): 1 second.

-

Spectral Width (SW): 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ solvent peak at 77.16 ppm can also be used as a secondary reference.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its NMR analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluorobenzaldehyde. It details the characteristic vibrational modes, presents quantitative data for peak assignments, and outlines the experimental protocol for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this important chemical intermediate.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₇H₅FO) is an aromatic aldehyde with a fluorine substituent at the para position of the benzene ring. Its molecular structure gives rise to a characteristic infrared spectrum that can be used for its unambiguous identification and for assessing its purity. The FT-IR spectrum is dominated by vibrational modes associated with the aldehyde functional group (C=O and C-H), the aromatic ring (C-H, C=C), and the carbon-fluorine bond (C-F). Understanding the precise wavenumbers of these vibrations is crucial for accurate spectral interpretation.

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector.[1][2]

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is recommended for ease of sample handling and high-quality data.

Sample Preparation: this compound is a liquid at room temperature.[3]

-

ATR Technique (Recommended):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the ambient atmosphere (e.g., CO₂ and water vapor).[2]

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[2]

-

-

Transmission (Capillary Film) Technique:

-

Place a small drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is commonly used.

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction and smoothing may be applied if necessary.

FT-IR Spectrum Analysis and Vibrational Band Assignments

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to specific molecular vibrations. The key characteristic peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | References |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium | [4] |

| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) | Weak | [4][5] |

| ~1705 | Carbonyl (C=O) Stretch | Strong | [4][6] |

| ~1600 - 1480 | Aromatic C=C Stretch | Medium | [4] |

| ~1200 | C-CHO Stretch | Medium | [7] |

| ~1250 - 1100 | C-F Stretch | Strong | [4] |

| ~900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | [8] |

Key Interpretive Features:

-

Aldehyde Group: The presence of the aldehyde is definitively confirmed by two weak bands in the 2860-2750 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde group.[4] This is a highly diagnostic feature.[5] The strong absorption around 1705 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[4][6] Conjugation with the aromatic ring lowers this frequency from that of a saturated aldehyde.[6]

-

Aromatic System: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹.[4] The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear in the 1600-1480 cm⁻¹ region.[4]

-

Fluoro Group: A strong absorption band in the 1250-1100 cm⁻¹ range is indicative of the C-F stretching vibration.[4] This band can sometimes overlap with other vibrations in this region, so careful analysis is required.[4]

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a compound like this compound.

Caption: Logical workflow for the FT-IR analysis of this compound.

Signaling Pathways and Molecular Interactions

While FT-IR spectroscopy primarily provides information about the covalent bonds within a molecule, it can also offer insights into intermolecular interactions. For instance, in solid-state or concentrated liquid samples, hydrogen bonding or other intermolecular forces can cause shifts in peak positions and changes in peak shapes. A thorough vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed portrait of the vibrational dynamics of the molecule.[9]

Conclusion

FT-IR spectroscopy is a rapid, reliable, and non-destructive technique for the identification and characterization of this compound. By following a standardized experimental protocol and understanding the key vibrational frequencies associated with its functional groups, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring its suitability for downstream applications.

References

- 1. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. This compound for synthesis 459-57-4 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. www1.udel.edu [www1.udel.edu]

- 9. CICECO Publication » Vibrational dynamics of this compound from periodic DFT calculations [ciceco.ua.pt]

Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorobenzaldehyde

For researchers, scientists, and drug development professionals, a comprehensive understanding of the mass spectrometry fragmentation patterns of aromatic aldehydes is crucial for structural elucidation, impurity profiling, and metabolic studies. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a common building block in medicinal chemistry and materials science.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the principal fragments, are summarized in the table below. This information is critical for the identification and quantification of this analyte in complex matrices.

| Fragment Ion | m/z Ratio | Relative Abundance (%)[1] | Proposed Structure |

| [M]•+ | 124 | 93.32 | C₇H₅FO•+ |

| [M-H]•+ | 123 | 99.99 | C₇H₄FO•+ |

| [M-CHO]•+ | 95 | 91.74 | C₆H₄F•+ |

| [C₆H₅]•+ | 75 | 44.71 | C₆H₅•+ |

| [C₄H₂]•+ | 50 | 29.70 | C₄H₂•+ |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a predictable pathway characteristic of substituted benzaldehydes. The initial event is the removal of an electron to form the molecular ion (M•+) at m/z 124. Subsequent fragmentation is driven by the stability of the resulting ions.

The most abundant fragment is observed at m/z 123, corresponding to the loss of a hydrogen radical ([M-H]•+) from the aldehyde group. This is a common fragmentation pathway for aldehydes. Another major fragmentation involves the cleavage of the formyl group (CHO•), resulting in the fluorophenyl cation at m/z 95. Further fragmentation of the aromatic ring can lead to smaller ions, such as the one observed at m/z 75, which corresponds to the loss of a fluorine atom from the fluorophenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on established methods for the analysis of aromatic aldehydes and can be adapted for specific instrumentation and analytical requirements.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions to a concentration within the calibration range. If necessary, perform extraction or derivatization steps to isolate the analyte from the sample matrix.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI).[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions and applying it to the peak area of the analyte in the sample.

This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

Quantum Chemical Insights into 4-Fluorobenzaldehyde: A Technical Guide for Researchers

Introduction: 4-Fluorobenzaldehyde (4-FB), a halogenated aromatic aldehyde, serves as a pivotal building block in the synthesis of a wide array of functional materials and pharmaceutical agents. Its applications range from the development of anti-inflammatory drugs and kinase inhibitors to the creation of advanced polymers and resins with enhanced thermal and chemical stability.[1] The presence of the fluorine atom and the aldehyde group imparts unique electronic properties and reactivity to the molecule, making it a subject of significant interest in computational chemistry.

This technical guide provides an in-depth exploration of this compound through the lens of quantum chemical calculations. By employing Density Functional Theory (DFT), we can elucidate the molecule's structural, vibrational, and electronic properties. This information is invaluable for predicting its reactivity, understanding its spectroscopic signatures, and guiding the rational design of novel derivatives for applications in drug development and material science.

Computational and Experimental Methodologies

Quantum chemical calculations offer a powerful, non-experimental route to understanding molecular properties at the atomic level. The methods described herein are standard for the computational analysis of organic molecules like this compound.

Quantum Chemical Calculations Protocol

The primary computational tool used for this analysis is Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively. The calculations are typically performed using a software package like Gaussian. The protocol involves several key steps:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).[2]

-

Frequency Calculations: Once the geometry is optimized, harmonic vibrational frequencies are calculated at the same level of theory. This step confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical FT-IR and Raman spectra.

-

Electronic Property Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. These "frontier orbitals" are crucial for understanding the molecule's chemical reactivity and electronic transitions.

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the UV-Vis absorption spectrum, providing insights into the electronic excitations of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.

Experimental Protocols

Synthesis: A common and practical method for synthesizing this compound is through a halogen-exchange fluorination reaction, for instance, from 4-chlorobenzaldehyde. Another industrially feasible process involves the carbonylation of fluorobenzene using a strong Lewis acid catalyst in the presence of carbon monoxide and a hydrogen halide.

The diagram below outlines a generalized synthesis process.

Spectroscopic Analysis (¹³C NMR): To validate the computational data, experimental spectra are essential. The following is a standard protocol for acquiring a ¹³C NMR spectrum.

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) using an appropriate pulse program.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections. Calibrate the chemical shift axis using the TMS signal.

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized using DFT calculations to determine its most stable conformation. The planarity of the benzene ring is maintained, with the aldehyde and fluorine substituents lying in the same plane. The key structural parameters, including bond lengths and angles, are crucial for understanding the molecule's steric and electronic environment.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Lengths | ||

| C=O | ~1.21 | |

| C-F | ~1.35 | |

| C-C (ring) | ~1.39 - 1.40 | |

| C-CHO | ~1.48 | |

| Bond Angles | ||

| C-C-O | ~124 | |

| C-C-H (aldehyde) | ~116 | |

| C-C-F | ~118 | |

| Note: Values are representative and derived from typical DFT (B3LYP level) calculations for substituted benzaldehydes. |

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of a molecule. The calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman data. The key vibrational modes for this compound are associated with the stretching of the carbonyl group, the C-F bond, and various modes of the benzene ring.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment Description |

| C-H Stretch (Aldehyde) | ~2860 | ~2858 | Stretching of the hydrogen on the aldehyde group. |

| C=O Stretch | ~1700 | ~1708 | Stretching of the carbonyl double bond. |

| C=C Stretch (Ring) | ~1600, ~1590 | ~1605, ~1595 | Aromatic ring stretching modes. |

| C-CHO Stretch | ~1200 | ~1200 | Stretching of the bond connecting the ring and CHO. |

| C-F Stretch | ~1230 | ~1225 | Stretching of the carbon-fluorine bond. |

| CHO Torsion | ~120 | ~120 | Torsional (out-of-plane) motion of the CHO group. |

| Note: Experimental values are approximate from spectral databases. Calculated values are representative of scaled DFT results. |

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and relates to the ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The electron-withdrawing nature of both the fluorine atom and the aldehyde group influences the energy levels of these orbitals. The HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the aldehyde group, indicating this site's susceptibility to nucleophilic attack.

| Parameter | Symbol | Calculated Value (eV) | Significance |

| HOMO Energy | E_HOMO | ~ -7.9 | Related to ionization potential; electron-donating ability. |

| LUMO Energy | E_LUMO | ~ -3.1 | Related to electron affinity; electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.8 | Index of chemical reactivity and stability. |

| Ionization Potential | I | ~ 7.9 | Energy required to remove an electron (I ≈ -E_HOMO). |

| Electron Affinity | A | ~ 3.1 | Energy released when an electron is added (A ≈ -E_LUMO). |

| Chemical Hardness | η | ~ 2.4 | Resistance to change in electron distribution (η = (I-A)/2). |

| Note: Values are based on DFT calculations for closely related fluorobenzaldehyde derivatives and serve as representative examples. |

Spectroscopic Properties

UV-Visible Spectrum: The electronic transitions of this compound, predicted by TD-DFT, typically occur in the ultraviolet region. These transitions primarily correspond to π → π* excitations within the conjugated system of the aromatic ring and the carbonyl group.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~250-260 | > 0.1 | HOMO -> LUMO | π → π |

| ~290-300 | < 0.05 | n -> π | n → π |

| Note: These are typical predicted values for benzaldehydes. The n → π transition involves the non-bonding lone pair electrons on the carbonyl oxygen. |

NMR Spectrum: The calculated ¹³C NMR chemical shifts, after referencing to TMS, correlate well with experimental data. The chemical environment of each carbon atom dictates its chemical shift.

| Carbon Atom | Experimental δ (ppm) | Description |

| C=O | 190.5 | Aldehyde carbonyl carbon. |

| C1 | 132.2 | Carbon attached to the aldehyde group. |

| C2, C6 | 132.8 | Carbons ortho to the aldehyde group. |

| C3, C5 | 116.4 | Carbons meta to the aldehyde group. |

| C4 | 166.5 | Carbon attached to the fluorine atom. |

| Note: Experimental data in CDCl₃. |

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a robust and insightful framework for understanding the molecular characteristics of this compound. The computational data on its geometry, vibrational modes, and electronic properties align well with experimental findings and offer a deeper level of interpretation. The analysis of the HOMO-LUMO energy gap highlights the molecule's reactivity, while TD-DFT and GIAO calculations successfully predict its UV-Vis and NMR spectra. This comprehensive computational profile is an invaluable resource for researchers in medicinal chemistry and material science, facilitating the design of novel molecules and the prediction of their properties prior to synthesis.

References

The Advent of a Key Fluorinated Building Block: The Discovery and First Synthesis of 4-Fluorobenzaldehyde

A cornerstone of modern medicinal and materials chemistry, 4-fluorobenzaldehyde's emergence in the early 20th century was not marked by a singular discovery but rather evolved from the pioneering development of aromatic fluorination and oxidation methodologies. This technical guide delves into the historical synthesis of this pivotal molecule, presenting the key reactions and experimental protocols that first made its production possible.

The introduction of fluorine into aromatic systems, a notoriously challenging feat for early organic chemists, was unlocked by a few groundbreaking reactions. The synthesis of this compound is intrinsically linked to these developments, primarily through the preparation of its precursor, 4-fluorotoluene, and subsequent oxidation, or via direct halogen exchange on a pre-existing benzaldehyde scaffold.

Key Synthetic Pathways to this compound in the Early 20th Century

Two primary routes represent the foundational methods for the first syntheses of this compound:

-

The Balz-Schiemann Reaction followed by Oxidation: This two-step approach first involved the synthesis of 4-fluorotoluene from p-toluidine via the Balz-Schiemann reaction, a landmark method for introducing fluorine into an aromatic ring, first reported in 1927. The resulting 4-fluorotoluene was then oxidized to yield this compound.

-

Halogen Exchange (HALEX) Reaction: This method, reported by Gottlieb in 1936, offered a more direct route by replacing a chlorine atom with fluorine on 4-chlorobenzaldehyde.

This guide will now detail the experimental protocols for these seminal syntheses, providing a window into the laboratory practices of the era.

Experimental Protocols

Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction (circa 1927)

The first step towards one of the earliest preparations of this compound was the synthesis of its immediate precursor, 4-fluorotoluene. The Balz-Schiemann reaction provided a reliable method for this transformation.

Reaction Scheme:

Experimental Protocol:

A detailed protocol, as would have been performed in the early 20th century, is as follows:

-

Diazotization: p-Toluidine is dissolved in aqueous tetrafluoroboric acid (HBF₄). The solution is cooled to below 5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature, to form the p-toluenediazonium tetrafluoroborate salt.

-

Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by ethanol and diethyl ether.

-

Thermal Decomposition: The dried p-toluenediazonium tetrafluoroborate is carefully heated, leading to its decomposition into 4-fluorotoluene, nitrogen gas, and boron trifluoride. The crude 4-fluorotoluene is then collected.

-

Purification: The product is purified by steam distillation followed by fractional distillation.

| Parameter | Value |

| Starting Material | p-Toluidine |

| Key Reagents | NaNO₂, HBF₄ |

| Product | 4-Fluorotoluene |

| Reported Yield | ~89%[1] |

| Boiling Point | 116 °C |

Table 1. Quantitative Data for the Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction.

Oxidation of 4-Fluorotoluene to this compound (Étard Reaction)

With 4-fluorotoluene in hand, the subsequent oxidation of the methyl group to an aldehyde was a critical step. The Étard reaction, utilizing chromyl chloride, was a known method for this type of transformation.[1][2][3]

Reaction Scheme:

Experimental Protocol:

-

Formation of the Étard Complex: 4-Fluorotoluene is dissolved in an inert solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). The solution is cooled, and a solution of chromyl chloride (CrO₂Cl₂) in the same solvent is added dropwise with stirring. A brown, solid Étard complex precipitates.

-

Decomposition of the Complex: The precipitate is filtered and then carefully decomposed by the addition of water or a reducing solution like aqueous sodium sulfite.

-

Workup and Purification: The resulting mixture is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by distillation under reduced pressure.

| Parameter | Value |

| Starting Material | 4-Fluorotoluene |

| Key Reagent | Chromyl Chloride (CrO₂Cl₂) |

| Product | This compound |

| Boiling Point | 181 °C at 760 mmHg |

Table 2. Physical Properties of this compound.

Synthesis of this compound via Halogen Exchange (Gottlieb, 1936)

This method provided a more direct route to this compound, avoiding the need to first synthesize and then oxidize 4-fluorotoluene.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: 4-Chlorobenzaldehyde is mixed with an excess of anhydrous potassium fluoride (KF).

-

Thermal Reaction: The mixture is heated to a high temperature (e.g., in a sealed tube or a high-boiling solvent) to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.

-

Isolation and Purification: After cooling, the reaction mixture is treated with water and extracted with an organic solvent. The product, this compound, is then isolated and purified by distillation.

| Parameter | Value |

| Starting Material | 4-Chlorobenzaldehyde |

| Key Reagent | Potassium Fluoride (KF) |

| Product | This compound |

Table 3. Key Components of the Halogen Exchange Synthesis of this compound.

Logical Workflow of Early Synthetic Routes

The following diagram illustrates the logical progression from readily available starting materials to the final product, this compound, through the two primary historical pathways.

Conclusion

The first syntheses of this compound were not the result of a targeted discovery of the molecule itself, but rather a successful application of emerging technologies in organofluorine chemistry. The Balz-Schiemann reaction and early halogen exchange methods, coupled with established oxidation techniques, provided the initial access to this valuable compound. These early, often arduous, procedures laid the groundwork for the development of more efficient and scalable syntheses that have made this compound an indispensable tool for researchers, scientists, and drug development professionals today.

References

An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzaldehyde in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, aiding in solvent selection, process optimization, and formulation development.

Core Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in Table 1. The presence of the fluorine atom and the aldehyde group influences its polarity and, consequently, its solubility in different organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO | [1][2][3] |

| Molecular Weight | 124.11 g/mol | [1][2][3] |

| CAS Number | 459-57-4 | [1][2][4] |

| Melting Point | -10 °C | [1][5][6] |

| Boiling Point | 181 °C at 758 mmHg | [1][6] |

| Density | ~1.157 g/mL at 25 °C | [1][7] |

| Water Solubility | Immiscible / Slightly soluble | [4][8][9] |

Quantitative Solubility Data

While qualitatively described as soluble in a range of common organic solvents, precise quantitative data for this compound is not extensively published in readily available literature. The term "miscible" is often used for solvents like ethanol, ether, acetone, and benzene, indicating that it can dissolve in all proportions.[4] One specific quantitative value has been reported in Dimethyl Sulfoxide (DMSO).

Table 2: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [10] |

| Chloroform | Not Specified | Soluble | [1] |

| Methanol | Not Specified | Soluble | [1] |

| Ethanol | Not Specified | Soluble | [2] |

| Ether | Not Specified | Soluble | [2] |

| Acetone | Not Specified | Miscible | [11] |

| Benzene | Not Specified | Miscible | [11] |

It is important to note that the lack of extensive, temperature-dependent solubility data necessitates experimental determination for specific applications requiring high precision.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development. While specific experimental protocols for this compound are not detailed in the available literature, standard methods can be readily applied. The following outlines a general workflow for determining the solubility of a liquid solute like this compound in an organic solvent using the gravimetric method.

Gravimetric Method for Liquid Solute Solubility

This method involves preparing a saturated solution at a controlled temperature, separating the undissolved solute, and then determining the concentration of the solute in the saturated solution by mass.

1. Preparation of Saturated Solution:

-

A known volume of the desired organic solvent is placed in a thermostatically controlled vessel equipped with a stirrer.

-

An excess amount of this compound is added to the solvent.

-

The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved phase of this compound confirms saturation.[12][13]

2. Phase Separation:

-

Once equilibrium is achieved, stirring is stopped, and the mixture is allowed to stand for a period to allow the two phases (saturated solvent and excess solute) to separate.

-

A known volume or mass of the saturated solvent phase is carefully withdrawn using a calibrated pipette or syringe, ensuring no undissolved solute is transferred.

3. Quantification:

-

The withdrawn saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the solute is obtained.[12][14]

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.

4. Calculation of Solubility:

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

The following diagram illustrates the logical workflow for this experimental protocol.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, this compound generally exhibits higher solubility in polar organic solvents. The principle of "like dissolves like" is a key determinant.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly between different solvents.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data indicates good solubility in many common solvents, there is a clear need for more extensive quantitative, temperature-dependent data to support advanced research and development activities. The provided experimental workflow offers a robust methodology for obtaining this critical information. For professionals in the pharmaceutical and chemical industries, a thorough understanding and experimental determination of solubility will continue to be a fundamental aspect of successful product and process development.

References

- 1. This compound CAS#: 459-57-4 [m.chemicalbook.com]

- 2. CAS 459-57-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, 98+% 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Fluorobenzaldehyde. The information contained herein is essential for professionals handling this compound in research, development, and manufacturing environments, ensuring safe handling and process optimization.

Introduction

This compound (C₇H₅FO) is an aromatic aldehyde with a fluorine substituent that is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and incorporation into larger molecules necessitate a thorough understanding of its thermal properties to mitigate potential hazards and ensure the integrity of chemical processes. This guide summarizes the available data on the thermal stability of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various process conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO | [1][2] |

| Molecular Weight | 124.11 g/mol | [1][2] |

| Boiling Point | 181 °C @ 758 mmHg | [2] |

| Melting Point | -10 °C | [2] |

| Flash Point | 56 - 62 °C (closed cup) | [1][2] |

| Autoignition Temperature | No specific data available | [3] |

| Density | 1.157 g/mL at 25 °C | [2] |

Thermal Stability and Decomposition

Under ambient conditions and recommended storage, this compound is a stable compound. However, exposure to high temperatures, sparks, or flames can lead to thermal decomposition.

Hazardous Decomposition Products

In the event of a fire or exposure to excessive heat, this compound is known to decompose, producing hazardous substances. The primary decomposition products identified are:

The formation of these products underscores the importance of handling this compound in well-ventilated areas and taking appropriate precautions to prevent thermal runaway reactions.

Potential Thermal Decomposition Pathway

Based on the identified hazardous decomposition products, a potential thermal decomposition pathway for this compound can be postulated. The primary mechanism likely involves the breakdown of the aromatic ring and the aldehyde functional group at elevated temperatures.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is essential for determining the temperature at which this compound begins to lose mass due to volatilization or decomposition.

Objective: To determine the onset of weight loss and the decomposition profile of this compound under a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a suitable TGA pan (e.g., alumina or platinum). Due to its volatility, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature of approximately 500 °C to ensure complete decomposition.

-

-